ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
Description
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Properties
CAS No. |
892436-51-0 |
|---|---|
Molecular Formula |
C29H25N3O7 |
Molecular Weight |
527.533 |
IUPAC Name |
ethyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H25N3O7/c1-3-38-28(35)20-8-4-6-10-22(20)30-24(33)17-31-25-21-9-5-7-11-23(21)39-26(25)27(34)32(29(31)36)16-18-12-14-19(37-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,30,33) |
InChI Key |
QYLXNVSHKZNEDX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes involved in cellular processes.
Mode of Action
Based on its structure, it may involve interactions with its targets through mechanisms such as free radical reactions, nucleophilic substitution, or oxidation. The presence of a methoxybenzyl group suggests potential reactivity towards electrophiles and nucleophiles.
Biological Activity
Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
- IUPAC Name : Ethyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
- Molecular Formula : C26H24N4O6
- Molecular Weight : 488.5 g/mol
- CAS Number : 923123-24-4
The compound features a benzofuro-pyrimidine core structure which is known to influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. For instance:
- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria. Results indicate effective inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Mycobacterium tuberculosis | 10 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : HCT-116 (colon carcinoma), T47D (breast cancer).
These findings suggest that the compound may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in bacterial growth and cancer cell proliferation.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells .
- Targeting DNA Synthesis : The structural similarity to nucleobases suggests a potential mechanism where the compound interferes with DNA replication in rapidly dividing cells.
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
Scientific Research Applications
Key Structural Features:
- Benzofuro[3,2-d]pyrimidine core : Known for biological activity.
- 4-Methoxybenzyl group : Potentially influences pharmacological properties.
- Acetamido and benzoate moieties : Contribute to solubility and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate.
Case Study:
- Mycobacterium tuberculosis : Derivatives of pyrazolo[4,3-d]pyrimidine have shown IC50 values ranging from 1.35 to 2.18 μM against this pathogen, suggesting potential efficacy for our target compound due to structural similarities .
Anticancer Properties
The anticancer potential of this compound is linked to its ability to inhibit key enzymes involved in tumor growth.
Case Study:
- Cytotoxicity Assays : Testing on human embryonic kidney cells (HEK293) indicated non-toxic behavior at effective concentrations against bacterial strains. This suggests a favorable safety profile for further development .
Synthetic Routes and Reaction Conditions
The synthesis typically involves multi-step organic reactions:
Key Steps:
- Formation of the benzofuro[3,2-d]pyrimidine core through cyclization reactions.
- Nucleophilic substitution to introduce the 4-methoxybenzyl group.
- Acylation and esterification to finalize the structure .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 Values (μM) | Remarks |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 1.35 - 2.18 | Promising results with derivatives |
| Anticancer | HEK293 (human embryonic cells) | N/A | Non-toxic at effective concentrations |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Core Formation | Cyclization | Various precursors |
| Group Introduction | Nucleophilic Substitution | 4-Methoxybenzyl chloride |
| Final Modifications | Acylation/Esterification | Acetic anhydride/ethyl alcohol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
